molecular formula C9H11BO4 B12568406 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- CAS No. 197723-42-5

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy-

Cat. No.: B12568406
CAS No.: 197723-42-5
M. Wt: 193.99 g/mol
InChI Key: DJXCMUJULOGXBF-UHFFFAOYSA-N
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Description

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is a member of the benzoxaborole class of compounds. Benzoxaboroles are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring. This particular compound is notable for its unique structure, which includes two methoxy groups at positions 5 and 7, and a hydroxyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with boronic acids or boronates. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and may be carried out in solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxaborole ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The boron atom can also interact with nucleophilic sites, disrupting normal cellular functions. These interactions can affect various pathways, including those involved in cell wall synthesis and protein production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is unique due to its dual methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

197723-42-5

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

1-hydroxy-5,7-dimethoxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H11BO4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

DJXCMUJULOGXBF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2OC)OC)O

Origin of Product

United States

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